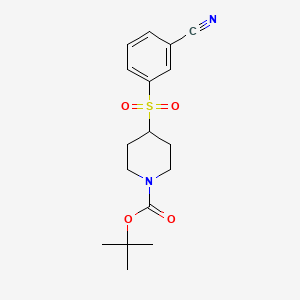
3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside: This compound is characterized by its complex structure, which includes a trimethoxyphenyl group and a disaccharide moiety composed of apiofuranosyl and glucopyranosyl units . It is known for its various biological activities, including anti-inflammatory, antibacterial, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside typically involves the glycosylation of 3,4,5-trimethoxyphenol with a suitable glycosyl donor . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the glycosidic bond . The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound can involve the extraction and purification from natural sources, such as plants in the Fabaceae family . The extraction process typically includes grinding the plant material, followed by solvent extraction and chromatographic purification to isolate the desired compound . Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using industrial reactors and continuous flow systems .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential therapeutic effects . It has shown promise in inhibiting the growth of cancer cells, reducing inflammation, and combating bacterial infections .
Medicine: In medicine, this compound is being investigated for its potential as a drug candidate . Its anti-inflammatory and antitumor properties make it a candidate for the development of new treatments for diseases such as cancer and inflammatory disorders .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals . Its unique structure and biological activities make it a valuable starting material for the synthesis of bioactive compounds .
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside involves its interaction with various molecular targets . The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to the inhibition of cell growth and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
3,4,5-Trimethoxyphenyl 6-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranoside: This compound has a similar structure but includes a trihydroxybenzoyl group instead of the apiofuranosyl unit.
3,4,5-Trimethoxyphenyl 6-O-pentopyranosyl-beta-D-glucopyranoside: This compound features a pentopyranosyl group instead of the apiofuranosyl unit.
Uniqueness: 3,4,5-Trimethoxyphenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside is unique due to its specific combination of the trimethoxyphenyl group and the disaccharide moiety . This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C20H30O13 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
2-[[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12?,13?,14?,15?,17?,18?,19?,20-/m1/s1 |
Clave InChI |
CKGKQISENBKOCA-JDPDQWFGSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C([C@](CO3)(CO)O)O)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1R,4S,9R,12S,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid](/img/structure/B12437008.png)
![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)

![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)


![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)


